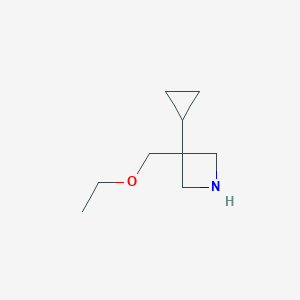

3-Cyclopropyl-3-(ethoxymethyl)azetidine

Descripción

Propiedades

Fórmula molecular |

C9H17NO |

|---|---|

Peso molecular |

155.24 g/mol |

Nombre IUPAC |

3-cyclopropyl-3-(ethoxymethyl)azetidine |

InChI |

InChI=1S/C9H17NO/c1-2-11-7-9(5-10-6-9)8-3-4-8/h8,10H,2-7H2,1H3 |

Clave InChI |

PIQODTOLYVPVNI-UHFFFAOYSA-N |

SMILES canónico |

CCOCC1(CNC1)C2CC2 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Routes to Azetidine Derivatives

The synthesis of azetidine derivatives, including 3-substituted variants, typically involves:

- Intramolecular cyclization of amino alcohols or amino halides

- Nucleophilic substitution on pre-formed azetidine rings

- Ring expansion or ring contraction strategies from other heterocycles

- Catalytic intramolecular aminolysis of epoxy amines

These methods aim to construct the strained four-membered ring with desired substituents at the 3-position.

Patent-Disclosed Improved Process for 3-Amino-Azetidines

A key patent (WO2000063168A1) describes an improved process for synthesizing 3-amino-azetidines, which serve as precursors for various substituted azetidines, including 3-substituted derivatives like 3-cyclopropyl-3-(ethoxymethyl)azetidine.

- Use of N-t-butyl-O-trimethylsilylazetidine as a starting material.

- Acidic hydrolysis followed by basification and extraction to isolate the azetidine core.

- Subsequent nucleophilic substitution reactions to introduce the ethoxymethyl and cyclopropyl groups.

- Reaction conditions typically involve heating to 55-60°C for 12 hours.

- Use of solvents such as methylene chloride and bases like triethylamine for substitution steps.

- Hydrogenation steps under controlled pressure and temperature for further functional group modifications.

This process enhances yield and scope, allowing access to a broader range of azetidines for drug development.

Synthetic Routes Involving Horner–Wadsworth–Emmons and Aza-Michael Reactions

A 2023 study describes a synthetic route to 3-substituted 3-(acetoxymethyl)azetidines via:

- Horner–Wadsworth–Emmons reaction catalyzed by DBU on N-Boc-azetidin-3-one to form azetidin-3-ylidene acetates.

- Subsequent aza-Michael addition with nitrogen heterocycles to introduce functional groups at the 3-position.

Although this method focuses on acetoxymethyl rather than ethoxymethyl substituents, it provides a versatile platform for functionalizing the 3-position of azetidines. Modification of the nucleophile or post-reaction transformations could yield ethoxymethyl derivatives.

Nucleophilic Substitution on Fluoroquinolone and Other Azetidine Scaffolds

The patent WO2000063168A1 also highlights the use of 3-amino-azetidines as nucleophiles to displace leaving groups on fluoroquinolone nuclei or other heterocyclic systems, enabling the introduction of various substituents, including cyclopropyl and ethoxymethyl groups.

Typical reaction conditions involve:

- Use of bases such as triethylamine.

- Solvents like acetonitrile or methylene chloride.

- Heating at moderate temperatures (50-60°C).

- Extended reaction times (12-48 hours) under controlled atmospheres.

This approach allows modular synthesis of azetidine derivatives with diverse substitution patterns.

Summary Table of Preparation Methods

Research Findings and Analysis

- The patent WO2000063168A1 provides the most comprehensive and industrially relevant method, emphasizing scalability and improved yields for 3-amino-azetidines, which are precursors to 3-cyclopropyl-3-(ethoxymethyl)azetidine.

- Catalytic intramolecular aminolysis using La(OTf)3 is a promising recent advancement for azetidine synthesis, offering mild conditions and high selectivity, which could be tailored for the target compound.

- The Horner–Wadsworth–Emmons and aza-Michael addition route offers a modular synthetic platform that could be adapted to introduce ethoxymethyl substituents with proper nucleophile selection.

- Nucleophilic substitution on azetidine cores allows for late-stage functionalization, critical for medicinal chemistry optimization.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropyl-3-(ethoxymethyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like methanol for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized azetidines, while substitution reactions can produce various substituted azetidine derivatives .

Aplicaciones Científicas De Investigación

3-Cyclopropyl-3-(ethoxymethyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure. The molecule consists of an azetidine ring with both a cyclopropyl group and an ethoxymethyl group attached, giving it unique chemical properties. With a molecular weight of approximately 155.24 g/mol, this compound is considered a valuable building block in both organic synthesis and medicinal chemistry. The inherent ring strain and the presence of the nitrogen atom within the azetidine framework contribute to its reactivity and potential for interaction with biological targets such as enzymes and receptors.

Scientific Research Applications

3-Cyclopropyl-3-(ethoxymethyl)azetidine is used across several scientific fields, with applications in organic synthesis, medicinal chemistry, and pharmacological research.

Organic Synthesis

- Building Block: It acts as a versatile building block due to its unique structural features. The strained azetidine ring and the attached cyclopropyl and ethoxymethyl groups allow for diverse chemical modifications and reactions.

- Cycloaddition Reactions: The synthesis of 3-Cyclopropyl-3-(ethoxymethyl)azetidine typically involves cycloaddition reactions and other synthetic routes. Azetidines, in general, can be synthesized using various methods, and their unique properties are leveraged for efficient production.

- Catalysis: Azetidines can serve as ligands in catalytic processes, including reductions, cycloadditions, and C-C bond forming reactions . Catalysis is an important field that leads to more efficient reactions in terms of energy consumption and waste production .

Medicinal Chemistry

- Therapeutic Applications: Azetidine compounds are investigated for their potential therapeutic applications. These compounds can interact with enzymes and receptors due to their ring strain and nitrogen atom, making them valuable for pharmacological research.

- Drug Development: The 3-amino-azetidines can be used to prepare fluoroquinolone azetidines and tachykinin antagonists . An improved process enhances the yield and scope of azetidine preparation, facilitating drug optimization and development .

- Bioactive Compounds: Azetidines are used in the preparation of libraries of bioactive compounds, such as bronchodilating, anti-inflammatory, and antibacterial drugs .

Pharmacological Research

- Interaction Studies: Research into the interactions of 3-Cyclopropyl-3-(ethoxymethyl)azetidine reveals its potential to engage with various biological targets. Its structural features enable participation in specific biochemical pathways, influencing enzyme activity and receptor interactions.

- Enzyme Activity and Receptor Interactions: The compound's unique structure allows it to influence enzyme activity and receptor interactions, making it a candidate for pharmacological exploration.

Examples of Azetidine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylazetidine | Methyl group at position 1 | Simpler structure; less ring strain |

| 2-Ethylazetidine | Ethyl group at position 2 | Different substitution pattern; potential bioactivity |

| 3-Methyl-3-(propyl)azetidine | Propyl group at position 3 | Increased steric hindrance; altered reactivity |

| 4-(Cyclobutyl)azetidine | Cyclobutyl substituent | Larger ring size; different reactivity profile |

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-3-(ethoxymethyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The ring strain and embedded nitrogen atom contribute to its reactivity, allowing it to interact with enzymes and receptors . This interaction can modulate various biological pathways, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

Azetidin-3-ylmethanol Hydrochloride

- Structure : Azetidine ring with a hydroxymethyl group and hydrochloride salt.

- Key Properties :

DNA Repair Model Azetidine Stereoisomers

- Structure : Azetidine rings formed via 6-azauracil and cyclohexene photocycloaddition, yielding cis and trans isomers .

- Key Properties :

- Redox Sensitivity : Oxidation lowers ring-opening energy barriers (cis isomer favored), while one-electron reduction accelerates heterocycle cleavage .

- Photoreactivity : N,N-dimethylaniline acts as an efficient photosensitizer for cycloreversion, suggesting that electron-donating groups (e.g., ethoxymethyl) might enhance redox-driven reactivity in the target compound .

- Comparison : The cyclopropyl group in 3-Cyclopropyl-3-(ethoxymethyl)azetidine may increase steric hindrance, slowing ring-opening kinetics relative to less-substituted azetidines.

3-(Diethylamino)-2,2-dimethylpropan-1-ol Hydrochloride

- Structure: Azetidine ring with diethylamino and dimethylpropanol substituents .

- Key Properties: Bioavailability: Higher bioavailability scores (0.86 similarity to Azetidin-3-ylmethanol hydrochloride) due to tertiary amine enhancing membrane penetration .

- Comparison : The ethoxymethyl group in the target compound may offer similar bioavailability advantages over purely hydrocarbon substituents.

Physicochemical Properties Comparison

*Estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclopropyl-3-(ethoxymethyl)azetidine, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, azetidine derivatives are often prepared using reagents like triethylamine in solvents such as dichloromethane or 1,2-dimethoxyethane under controlled temperatures (e.g., 0–25°C for 12–24 hours) . Yield optimization requires adjusting solvent polarity, stoichiometry, and reaction time. Characterization via -NMR and mass spectrometry is critical for verifying structural integrity .

Q. How do physicochemical properties (e.g., solubility, TPSA) impact experimental design for this compound?

- Solubility in polar solvents (e.g., water, ethanol) is essential for biological assays. For instance, azetidine analogs with TPSA values ~32 Ų exhibit moderate membrane permeability, guiding formulation strategies for in vitro studies . Pre-screening solubility using techniques like dynamic light scattering (DLS) is recommended to avoid aggregation in aqueous buffers.

Q. What are the standard protocols for characterizing azetidine derivatives like 3-cyclopropyl-3-(ethoxymethyl)azetidine?

- Key methods include:

- NMR Spectroscopy : - and -NMR to confirm cyclopropane and ethoxymethyl substituents .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- X-ray Crystallography : To resolve stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 3-cyclopropyl-3-(ethoxymethyl)azetidine?

- DoE minimizes trial-and-error by systematically varying factors like temperature, solvent ratio, and catalyst loading. For example, a 2 factorial design can identify interactions between reaction time (12–24 hours) and temperature (20–40°C) to maximize yield . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational tools are effective for predicting reactivity or biological activity of this compound?

- Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as cyclopropane ring stability under acidic conditions . Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like enzymes or receptors, aiding prioritization of analogs for synthesis .

Q. How can contradictory literature data on azetidine derivative bioactivity be resolved?

- Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Meta-analysis : Pooling data from multiple studies to identify trends .

- Orthogonal Assays : Validating results using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Purity Verification : Rigorous HPLC or LC-MS to exclude degradation products .

Q. What methodologies are used to study the metabolic stability of 3-cyclopropyl-3-(ethoxymethyl)azetidine?

- In vitro assays : Liver microsome incubation with LC-MS/MS to track metabolite formation .

- CYP Inhibition Screening : Fluorescence-based assays to assess interactions with cytochrome P450 enzymes, which influence drug-drug interaction risks .

Methodological Considerations

Q. What strategies mitigate challenges in azetidine ring functionalization during synthesis?

- The strained azetidine ring is prone to ring-opening. Using mild bases (e.g., KCO) and low temperatures (0–5°C) during alkylation steps preserves ring integrity . Protecting groups (e.g., Boc) can stabilize intermediates during multi-step syntheses .

Q. How are hybrid azetidine-cyclopropane structures analyzed for conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.